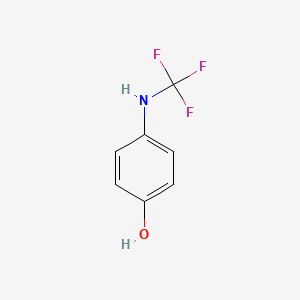
4-((Trifluoromethyl)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Trifluoromethyl)amino)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of .
Métodos De Preparación
The synthesis of 4-((Trifluoromethyl)amino)phenol can be achieved through several methods. One common approach involves the reaction of chlorosilane and bromotrifluoromethane at low temperatures to form trifluoromethylsilane. This intermediate is then reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is subsequently reduced by zinc powder to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield corresponding amines . Substitution reactions often involve nucleophiles such as halides or alkoxides, leading to the formation of substituted phenols .
Aplicaciones Científicas De Investigación
4-((Trifluoromethyl)amino)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties . In industry, it is used in the synthesis of polymers and monomers, contributing to the development of advanced materials .
Mecanismo De Acción
The mechanism of action of 4-((Trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-((Trifluoromethyl)amino)phenol can be compared with other trifluoromethyl-substituted compounds, such as 4-(Trifluoromethyl)phenol and 4-Hydroxybenzotrifluoride . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the trifluoromethyl group in these compounds imparts unique properties, such as increased electronegativity and stability, making them valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H6F3NO |
|---|---|
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
4-(trifluoromethylamino)phenol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,11-12H |
Clave InChI |
KRDJANVYNBUNJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



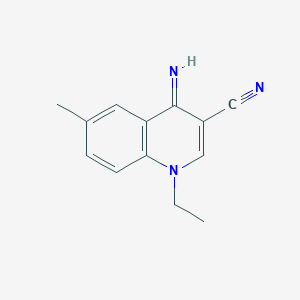
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)

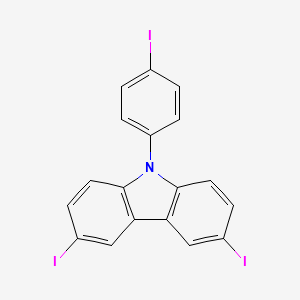

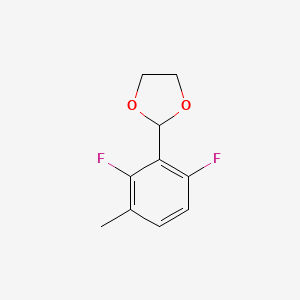
![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
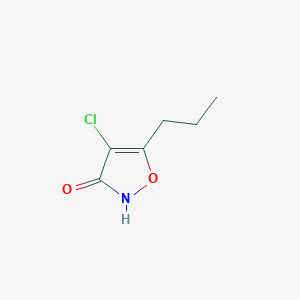
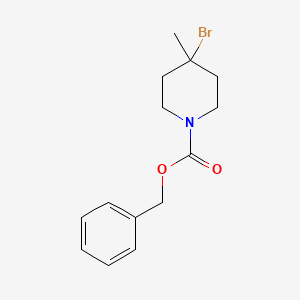
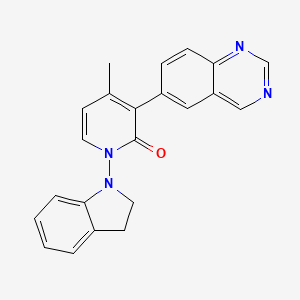
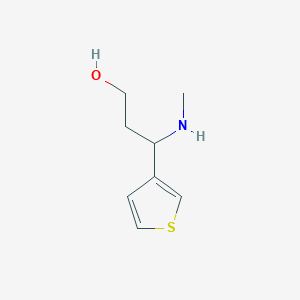
![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)
